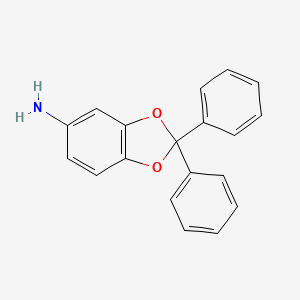

2,2-Diphenyl-1,3-benzodioxol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

88145-34-0 |

|---|---|

Molecular Formula |

C19H15NO2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

2,2-diphenyl-1,3-benzodioxol-5-amine |

InChI |

InChI=1S/C19H15NO2/c20-16-11-12-17-18(13-16)22-19(21-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H,20H2 |

InChI Key |

HTDWPDKJCFFSEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl 1,3 Benzodioxol 5 Amine

Retrosynthetic Analysis of the 2,2-Diphenyl-1,3-benzodioxol-5-amine Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. amazonaws.com For this compound, the analysis can be envisioned through several key disconnections.

A primary disconnection can be made at the C-N bond of the amine group, suggesting a late-stage introduction of the amino functionality. This could be achieved through the reduction of a corresponding nitro group, which is a common and reliable transformation in aromatic chemistry. This leads to 5-nitro-2,2-diphenyl-1,3-benzodioxole as a key intermediate.

Further deconstruction of this intermediate involves disconnecting the two C-O bonds of the dioxole ring. This points towards a catechol derivative, specifically 4-nitrocatechol (B145892), and a geminal diphenyl component, which is benzophenone (B1666685) (diphenyl ketone). The formation of the benzodioxole ring from these precursors would likely proceed via a ketalization reaction.

This retrosynthetic approach simplifies the synthesis into two main challenges: the formation of the 1,3-benzodioxole (B145889) core and the introduction of the 2,2-diphenyl group.

Synthesis of the 1,3-Benzodioxole Core

The 1,3-benzodioxole, or methylenedioxyphenyl, group is a significant structural motif found in many natural products and pharmacologically active compounds. wikipedia.orgresearchgate.net Its synthesis is a well-established area of organic chemistry.

Classical and Contemporary Approaches to Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole ring typically involves the reaction of a catechol with a suitable methylene (B1212753) source. chemicalbook.com Classical methods often employ dihalomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. wikipedia.orgyoutube.com This Williamson ether synthesis-type reaction can be effective but may require harsh conditions and can be sensitive to the nature of the substituents on the catechol ring.

More contemporary and greener approaches have been developed. For instance, the use of glycerol (B35011) carbonate as a reactive alkylating agent for catechol in the presence of a basic catalyst offers an innovative pathway to benzodioxanes, which are structurally related to benzodioxoles. rsc.org Another method involves the condensation of catechol with aldehydes or ketones catalyzed by a carbon-based solid acid, which can achieve high conversion and selectivity under milder conditions. google.com

Precursors and Starting Materials for Dioxole Ring Construction (e.g., Catechol Derivatives)

The primary precursor for the benzodioxole ring in the synthesis of the target molecule is a substituted catechol. Based on the retrosynthetic analysis, 4-nitrocatechol is the logical starting material. The nitro group serves as a precursor to the final amine functionality and is a strong electron-withdrawing group, which can influence the reactivity of the catechol during the ring formation step.

Catechol and its derivatives can be sourced commercially or synthesized through various methods, such as the dioxygenation of arylboronic acids. bohrium.com The choice of the specific catechol derivative is crucial as the substituents will be carried through the synthetic sequence to the final product.

Strategies for Introducing the 2,2-Diphenyl Moiety

The geminal diphenyl group at the 2-position of the benzodioxole ring is a defining feature of the target molecule. Its introduction requires the formation of a ketal from a ketone.

Ketalization Reactions with Diphenyl Ketone

The most direct method for introducing the 2,2-diphenyl moiety is through the ketalization of 4-nitrocatechol with diphenyl ketone (benzophenone). This reaction is typically catalyzed by an acid. The synthesis of benzophenone itself can be achieved through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. google.com

The ketalization reaction involves the nucleophilic attack of the hydroxyl groups of the catechol on the carbonyl carbon of benzophenone. The reaction is reversible and is usually driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

| Reactants | Product | Conditions |

| 4-Nitrocatechol | 5-Nitro-2,2-diphenyl-1,3-benzodioxole | Acid catalyst, Dean-Stark trap |

| Diphenyl Ketone |

Alternative Methods for Geminal Diphenyl Substitution

While direct ketalization is the most straightforward approach, alternative methods for creating geminal disubstitution exist, although they are less common for this specific transformation. One theoretical approach could involve the synthesis of a geminal dihalide at the 2-position of the benzodioxole ring, followed by a double nucleophilic substitution with a phenyl nucleophile, such as a Grignard reagent or an organolithium species. However, the synthesis and stability of such a geminal dihalide on the benzodioxole core could be challenging.

Another area of organic chemistry that deals with the formation of geminal disubstituted carbons is the chemistry of geminal diazides, which can be synthesized from ketones or aldehydes. nih.gov These compounds can undergo further reactions to introduce other functional groups. researchgate.net However, for the synthesis of a 2,2-diphenyl substituted benzodioxole, direct ketalization remains the most practical and efficient method.

Following the successful synthesis of 5-nitro-2,2-diphenyl-1,3-benzodioxole, the final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal/acid combinations (e.g., Sn/HCl or Fe/HCl), to yield the target compound, this compound.

Incorporation of the 5-Amino Group

The introduction of the amino group at the 5-position of the 2,2-diphenyl-1,3-benzodioxole (B8658578) scaffold is a critical step in the synthesis of the target molecule. This can be accomplished through direct amination of an intermediate or by utilizing a starting material that already contains the desired amino functionality.

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. This two-step process is a well-established transformation in organic synthesis.

The synthesis of the precursor, 2,2-diphenyl-1,3-benzodioxole, can be achieved by the reaction of catechol with dichlorodiphenylmethane (B138671). Following the formation of the benzodioxole ring, the subsequent nitration is expected to occur at the 5-position due to the ortho, para-directing effects of the dioxole ring's oxygen atoms. The electron-donating nature of these oxygens activates the aromatic ring towards electrophilic substitution.

The nitration can be carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting 5-nitro-2,2-diphenyl-1,3-benzodioxole can then be reduced to the target amine. A variety of reducing agents are suitable for this transformation, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media such as tin (II) chloride in hydrochloric acid.

Table 1: Proposed Nitration-Reduction Pathway

| Step | Reactant | Reagents | Product |

| 1 | 2,2-Diphenyl-1,3-benzodioxole | HNO₃, H₂SO₄ | 5-Nitro-2,2-diphenyl-1,3-benzodioxole |

| 2 | 5-Nitro-2,2-diphenyl-1,3-benzodioxole | H₂, Pd/C or SnCl₂, HCl | This compound |

An alternative strategy involves the use of a commercially available or readily synthesized starting material that already possesses the amino group at the desired position. 5-Amino-1,3-benzodioxole is a viable precursor for this approach. frontiersin.orgnih.gov In this pathway, the amino group is present from the outset, and the synthetic challenge lies in the formation of the 2,2-diphenyl acetal (B89532) moiety.

This can be accomplished by reacting 5-amino-1,3-benzodioxole with a suitable diphenylmethylating agent. However, the presence of the amino group can complicate this reaction, potentially requiring a protection-deprotection sequence. A more direct approach would be to start with a substituted catechol, such as 4-aminocatechol or 4-nitrocatechol. The reaction of 4-substituted catechol with dichlorodiphenylmethane would yield the corresponding substituted 2,2-diphenyl-1,3-benzodioxole. If 4-nitrocatechol is used, a subsequent reduction of the nitro group is necessary to yield the final product.

Table 2: Pathway Utilizing a Pre-functionalized Catechol

| Step | Reactant | Reagents | Product |

| 1 | 4-Nitrocatechol | Dichlorodiphenylmethane, Base | 5-Nitro-2,2-diphenyl-1,3-benzodioxole |

| 2 | 5-Nitro-2,2-diphenyl-1,3-benzodioxole | H₂, Pd/C or SnCl₂, HCl | This compound |

Total Synthesis Approaches for this compound

A total synthesis of this compound would commence from simple, commercially available starting materials. The most logical approaches, as outlined in the preceding sections, involve the strategic assembly of the benzodioxole ring and the incorporation of the 5-amino group. Below is a summary of the plausible total synthesis routes.

Route A: Post-formation Amination

Formation of the Benzodioxole Ring: Reaction of catechol with dichlorodiphenylmethane to form 2,2-diphenyl-1,3-benzodioxole.

Nitration: Electrophilic nitration of the benzodioxole intermediate to introduce a nitro group at the 5-position.

Reduction: Reduction of the nitro group to the desired 5-amino functionality.

Route B: Pre-functionalized Starting Material

Starting Material: Utilization of 4-nitrocatechol.

Formation of the Benzodioxole Ring: Condensation of 4-nitrocatechol with dichlorodiphenylmethane to yield 5-nitro-2,2-diphenyl-1,3-benzodioxole.

Reduction: Conversion of the nitro group to the amine to afford the final product.

Stereoselective Synthesis Considerations

For the specific chemical compound this compound, there are no stereocenters present in the molecule. The carbon atom at the 2-position of the benzodioxole ring is bonded to two identical phenyl groups, making it achiral. Similarly, the rest of the molecule is planar or has free rotation around single bonds, which does not give rise to any stereoisomers. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this particular compound. The synthetic methodologies can be designed and executed without the need for chiral reagents or catalysts to control stereochemistry.

Derivatization and Advanced Functionalization of 2,2 Diphenyl 1,3 Benzodioxol 5 Amine

Modification of the Amine Functionality

The primary amine group of 2,2-Diphenyl-1,3-benzodioxol-5-amine serves as a prime site for a multitude of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

N-Acylation Reactions (e.g., Sulfonamides, Carboxamides)

N-acylation is a fundamental and widely utilized method for modifying the amine functionality. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonamides: The synthesis of sulfonamides from anilines is a well-established transformation. For instance, the reaction of 1,3-Benzodioxol-5-amine with tosyl chloride in a basic aqueous medium has been reported to produce N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. researchgate.net This methodology can be extrapolated to this compound, where the amine would react with a sulfonyl chloride to yield the corresponding sulfonamide. The bulky 2,2-diphenyl groups are not expected to significantly hinder this reaction as the amine functionality remains accessible. A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse aryl and alkylsulfonyl moieties.

Carboxamides: The formation of carboxamides from this compound can be achieved through reaction with acyl chlorides or carboxylic acids activated with coupling agents. A general procedure involves the synthesis of N-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives, where the corresponding acetic acid derivative is first converted to its acyl chloride using oxalyl chloride, followed by reaction with the amine. frontiersin.orgnih.gov This approach highlights a viable pathway for the synthesis of a wide range of carboxamide derivatives of the target compound.

| Acylating Agent | Product Type | General Reaction Conditions |

| Sulfonyl Chloride | Sulfonamide | Basic aqueous or organic solvent |

| Acyl Chloride | Carboxamide | Aprotic solvent with a tertiary amine base |

| Carboxylic Acid | Carboxamide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

N-Alkylation and N-Arylation Reactions

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be accomplished through various methods. One notable example is the N-alkylation of 3,4-(Methylenedioxy)aniline with cyclic secondary alkylamines in the presence of a Shvo catalyst to yield N-arylpyrrolidines. Another approach involves the reductive amination of 3,4-(methylenedioxy)-nitrobenzene with lower aliphatic aldehydes or ketones using a skeleton nickel catalyst, which directly yields N-alkyl-3,4-(methylenedioxy)aniline. google.comgoogle.com These methods suggest that this compound could be similarly alkylated, providing access to a range of secondary and tertiary amine derivatives.

N-Arylation: The formation of a carbon-nitrogen bond between an amine and an aryl group is a cornerstone of modern organic synthesis. Copper-catalyzed N-arylation of amines, amides, and sulfonamides with arylboroxines in ethanol offers a facile route to N-arylated products. beilstein-journals.org This method is advantageous due to its mild conditions and the absence of a required base or additive. Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, provides another powerful tool for the synthesis of N-aryl derivatives. nih.gov These established protocols can be applied to this compound to introduce a variety of substituted and unsubstituted aryl groups.

| Reaction Type | Reagents | Catalyst/Conditions | Product |

| N-Alkylation | Cyclic secondary alkylamines | Shvo catalyst | N-Arylpyrrolidines |

| N-Alkylation | Aldehydes/Ketones | Reductive amination (e.g., Ni catalyst) | N-Alkylamines |

| N-Arylation | Arylboroxines | Copper salt / Ethanol | N-Arylamines |

| N-Arylation | Aryl halides | Palladium catalyst / Base | N-Arylamines |

Oxidative Coupling and Dimerization Pathways

The oxidative coupling of anilines is a known process that can lead to the formation of azo compounds and other dimeric structures. The oxidation of aniline (B41778) can yield a dimer, semidine, which can subsequently form a trimer. researchgate.net Supported perfluorosulfonic acids have been shown to catalyze the oxidative dimerization of anilines using hydrogen peroxide as a clean oxidant, leading to the formation of azobenzenes. rsc.org While specific studies on the oxidative coupling of this compound are not prevalent, the general reactivity of anilines suggests that under appropriate oxidizing conditions, it could undergo dimerization to form azo derivatives or other coupled products. The steric hindrance from the 2,2-diphenyl groups might influence the regioselectivity and feasibility of such reactions.

Functionalization of the Benzene (B151609) Ring of the Benzodioxole Moiety

Beyond modifications at the amine, the aromatic ring of the benzodioxole moiety offers opportunities for further functionalization, enabling the introduction of substituents that can modulate the electronic and steric properties of the molecule.

Regioselective Substitution Patterns (e.g., Halogenation)

Electrophilic aromatic substitution reactions on the benzodioxole ring are expected to be directed by the electron-donating nature of the dioxole and amine functionalities. Halogenation, a common electrophilic substitution, can be achieved using various reagents. For instance, direct halogenation of 1,4-benzodiazepinones with N-halosuccinimides (NXS, where X = Br, I) has been shown to occur on the central aromatic ring. nih.govnih.gov A palladium-catalyzed C-H activation approach can also be employed for regioselective halogenation. nih.govnih.gov

For this compound, halogenation is anticipated to occur at the positions ortho or para to the strongly activating amino group. The bulky 2,2-diphenyl group may exert some steric influence on the regioselectivity of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The introduction of a halogen onto the benzodioxole ring opens the door to a plethora of transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. nih.govmdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

A halogenated derivative of this compound could serve as the electrophilic partner in a Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond. This would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at a specific position on the benzodioxole ring. The reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.gov The development of such cross-coupling strategies for this scaffold would significantly expand the accessible chemical diversity.

| Reaction | Substrate | Reagent | Catalyst | Product |

| Halogenation | 2,2-Diphenyl-1,3-benzodioxole (B8658578) | N-Halosuccinimide | - | Halogenated derivative |

| Suzuki-Miyaura | Halogenated derivative | Boronic acid/ester | Palladium catalyst | Aryl/Alkyl substituted derivative |

Transformations Involving the Phenyl Groups at the 2-Position

Detailed research specifically documenting the direct chemical transformations of the two phenyl groups at the 2-position of this compound is not extensively covered in publicly available scientific literature. The reactivity of these phenyl rings is expected to be similar to other substituted benzene rings, making them amenable to various electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. However, the specific conditions and outcomes of such reactions on this particular molecule, including the regioselectivity and the influence of the bulky benzodioxole substituent, would require dedicated synthetic investigation.

The primary challenge in the selective functionalization of these phenyl groups lies in the potential for competing reactions at the electron-rich benzodioxole ring, particularly at the positions ortho and para to the amine group. Therefore, protecting the amine group and carefully choosing reaction conditions would be crucial for achieving the desired transformations on the peripheral phenyl moieties. Future research in this area could unlock a wide array of novel derivatives with tailored electronic and steric properties.

Synthesis of Polymeric and Macromolecular Derivatives

While direct polymerization of this compound has not been reported, the synthesis of macromolecular structures incorporating the 2,2-diphenyl-1,3-benzodioxole core has been successfully demonstrated. A notable example involves the use of a closely related derivative, 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govfrontiersin.orgdioxin-4-one, in the preparation of well-defined block copolymers. nih.gov This approach highlights the potential of the 2,2-diphenyl-1,3-benzodioxole moiety as a building block for advanced polymeric materials.

The synthesis strategy involves the creation of a photosensitive monotelechelic polymer that can be further used in block copolymerization. nih.gov This was achieved through a copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and versatile method for polymer modification. An alkyne-functionalized benzodioxinone, bearing the 2,2-diphenyl groups, was reacted with an azido-terminated polymer to yield the desired monotelechelic macromolecule. nih.gov

The key feature of the incorporated 2,2-diphenyl benzodioxinone unit is its sensitivity to UV light, which allows for controlled subsequent reactions. nih.gov Upon UV irradiation, this moiety can undergo a photoinduced acylation reaction with a hydroxyl-terminated polymer, leading to the formation of a block copolymer. nih.gov This method provides a pathway to complex macromolecular architectures where the 2,2-diphenyl-1,3-benzodioxole unit can impart specific properties, such as thermal stability or altered solubility, to the final polymeric material.

| Monomer/Precursor | Polymerization/Modification Method | Resulting Macromolecule | Key Findings |

| 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] nih.govfrontiersin.orgdioxin-4-one | Copper(I)-catalyzed azide/alkyne cycloaddition (CuAAC) with azido-terminated polymers (e.g., mPEG-N₃) | Photosensitive monotelechelic polymer (e.g., mPEG-DPh-Bd) | The click reaction provides a quantitative and mild method for the synthesis of the functional polymer. nih.gov |

| Photosensitive mPEG-based monotelechelic | Photoinduced acylation upon UV-light irradiation in the presence of a second polymer with a hydroxyl group (e.g., hydroxy-terminated poly(ε-caprolactone)) | Block copolymer (e.g., mPEG-b-PCL) | The 2,2-diphenyl benzodioxinone moiety acts as a photosensitive linker for the successful formation of block copolymers. nih.gov |

This research demonstrates the utility of the 2,2-diphenyl-1,3-benzodioxole framework in the design of functional polymers and opens up possibilities for the development of new materials with controlled architectures and photoresponsive behaviors.

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenyl 1,3 Benzodioxol 5 Amine

Electronic and Steric Influences of the 2,2-Diphenyl Group on Amine Reactivity

The reactivity of the 5-amine group in 2,2-Diphenyl-1,3-benzodioxol-5-amine is significantly modulated by the electronic and steric effects imparted by the 2,2-diphenyl group. While not directly conjugated with the amine, this bulky substituent exerts its influence through steric hindrance, which can affect the approach of reagents to the amine's nitrogen atom.

Steric Influences: The most profound impact of the 2,2-diphenyl group is steric hindrance. The two phenyl rings create a sterically congested environment around one side of the benzodioxole ring system. This steric bulk can impede the approach of electrophiles and other reactants to the amine functionality, potentially slowing down reaction rates compared to less hindered aromatic amines. scielo.br For instance, in reactions such as alkylation or acylation of the amine, the steric hindrance may necessitate more forcing reaction conditions or lead to lower yields compared to an analogous compound with smaller substituents at the 2-position. The steric congestion around the nitrogen atom is a critical factor in determining its reactivity. ustc.edu.cn

Nucleophilicity and Basicity of the 5-Amine Functionality

The 5-amine group of this compound, being an aromatic amine, exhibits characteristic nucleophilic and basic properties, which are influenced by the electronic nature of the benzodioxole ring.

Basicity: Aromatic amines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making them less available for protonation. algoreducation.comstudysmarter.co.uk The pKa of the conjugate acid of a typical aniline (B41778) is around 4.6. The benzodioxole moiety is generally considered to be electron-donating, which would be expected to increase the electron density on the nitrogen atom and thus slightly increase its basicity compared to aniline. However, this effect is modest. The delocalization of the nitrogen lone pair into the aromatic ring remains the dominant factor determining its basicity. libretexts.org

Nucleophilicity: The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. Generally, for a series of amines, nucleophilicity trends parallel basicity. masterorganicchemistry.com Therefore, the 5-amine group is expected to be a moderately good nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. However, as mentioned earlier, its nucleophilic reactivity can be tempered by the steric hindrance from the 2,2-diphenyl groups. masterorganicchemistry.com

| Amine Type | General pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Aliphatic Amines | 9.5 - 11.0 | Stronger |

| Ammonia | 9.25 | Intermediate |

| Aromatic Amines (e.g., Aniline) | 4.6 | Weaker |

Stability and Degradation Pathways of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) ring is a relatively stable heterocyclic system found in many natural products and synthetic compounds. chemicalbook.comwikipedia.org Its stability is attributed to the aromaticity of the fused benzene (B151609) ring. However, under certain conditions, the ring can undergo degradation.

One of the primary metabolic degradation pathways for 1,3-benzodioxoles involves cytochrome P-450-catalyzed oxidation of the methylenedioxy bridge. nih.gov This process can lead to the formation of a catechol metabolite through cleavage of the dioxole ring. The proposed mechanism involves initial monooxygenation to a 2-hydroxy derivative, which then rearranges to a formate (B1220265) intermediate that can ultimately yield the catechol. nih.gov While this is a biological pathway, similar oxidative cleavage could potentially be achieved under laboratory conditions using strong oxidizing agents.

From a synthetic chemistry perspective, the benzodioxole ring is generally stable to a range of reaction conditions. However, harsh acidic conditions can potentially lead to ring opening.

Regioselectivity in Electrophilic and Nucleophilic Reactions

Electrophilic Aromatic Substitution: The benzodioxole ring system, particularly with the electron-donating amine group at the 5-position, is activated towards electrophilic aromatic substitution (EAS). numberanalytics.com The amine group is a powerful ortho-, para-director. libretexts.org In the case of this compound, the positions ortho and para to the amine group are at C6 and C4, respectively.

Position 6 (ortho): This position is electronically activated by the amine group.

Position 4 (ortho): This position is also electronically activated.

Position 7 (meta): This position is less activated.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur predominantly at the C4 and C6 positions. The steric bulk of the 2,2-diphenyl group is less likely to directly influence the regioselectivity at these positions on the aromatic ring itself, but the incoming electrophile's size could play a role in the ortho:para ratio.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is unlikely unless a good leaving group is present on the ring and the ring is activated by strong electron-withdrawing groups, which is not the case here. numberanalytics.com

Reactions at the amine group itself, such as acylation or alkylation, are examples of nucleophilic attack by the amine.

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rates of reactions involving this compound will be influenced by several factors. For electrophilic aromatic substitution, the electron-donating nature of the amine and the benzodioxole ring will lead to faster reaction rates compared to unsubstituted benzene. numberanalytics.com However, for reactions directly involving the amine nitrogen, such as N-alkylation or N-acylation, the steric hindrance from the 2,2-diphenyl groups is expected to decrease the reaction rate. unilag.edu.ng This steric effect increases the activation energy of the reaction. researchgate.net

Thermodynamic Considerations: The thermodynamic stability of the products will also govern the outcome of reactions. In electrophilic aromatic substitution, the formation of the more stable carbocation intermediate (arenium ion) will be favored, which is consistent with ortho- and para-substitution directed by the amine group. youtube.com Thermodynamic data for substituted benzodioxole derivatives show that the enthalpy of formation can be influenced by the nature of the substituents. acs.orgresearchgate.net

Proposed Reaction Mechanisms for Key Transformations

Electrophilic Aromatic Substitution (e.g., Bromination):

Formation of the Electrophile: Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻

Nucleophilic Attack: The π-electrons of the aromatic ring of this compound attack the electrophile (Br⁺), preferentially at the C4 or C6 position, to form a resonance-stabilized carbocation intermediate (arenium ion). The positive charge in the arenium ion can be delocalized over the aromatic ring and onto the nitrogen atom of the amine group, which provides significant stabilization.

Deprotonation: A weak base (e.g., FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the substituted product.

N-Acylation (e.g., with Acetyl Chloride):

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amine group attacks the electrophilic carbonyl carbon of acetyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion departs, and a proton is lost from the nitrogen atom (often facilitated by a mild base like pyridine) to give the N-acylated product, N-(2,2-diphenyl-1,3-benzodioxol-5-yl)acetamide.

Spectroscopic Characterization and Structural Elucidation of 2,2 Diphenyl 1,3 Benzodioxol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2-diphenyl-1,3-benzodioxol-5-amine and its derivatives, ¹H and ¹³C NMR are fundamental in assigning the complex aromatic and aliphatic regions of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole and diphenyl moieties, as well as the amine protons. The protons on the benzodioxole ring, being in different chemical environments, would likely appear as distinct multiplets or singlets. The numerous protons of the two phenyl groups would generate a complex multiplet in the aromatic region of the spectrum. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, in related N-substituted benzodioxole derivatives, the protons of the benzodioxole ring system show characteristic shifts. For instance, in N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, the O-CH₂-O protons appear as a singlet at 6.10 ppm. chemsynthesis.com In other 1,3-benzodioxole (B145889) derivatives, the aromatic protons of the benzodioxole ring typically resonate between 6.80 and 7.70 ppm. spectrabase.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzodioxole Aromatic CH | 6.5 - 7.0 | m |

| Diphenyl Aromatic CH | 7.2 - 7.6 | m |

| Amine NH₂ | 3.5 - 5.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the quaternary carbon of the diphenyl-substituted dioxole ring, the aromatic carbons of both the benzodioxole and phenyl rings, and the carbon atom attached to the amine group. The chemical shift of the C-NH₂ carbon is particularly indicative of the presence of the amine functionality.

In related benzodioxole structures, such as 2-(benzo[d] chemsynthesis.comnih.govdioxol-5-yl)-N-phenylacetamide, the carbons of the benzodioxole ring appear in the range of 101-148 ppm. spectrabase.com The quaternary carbon at the 2-position, bearing the two phenyl groups, would likely have a characteristic downfield shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| Benzodioxole Aromatic C | 100 - 120 |

| Diphenyl Aromatic C | 125 - 135 |

| Quaternary C (Diphenyl-substituted) | 110 - 120 |

| Quaternary Aromatic C | 145 - 155 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton coupling networks, while HSQC and HMBC would establish correlations between protons and their directly attached or long-range coupled carbon atoms, respectively. These techniques are crucial for differentiating the overlapping signals in the aromatic region.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the dioxole ring would give rise to strong bands in the fingerprint region, typically around 1250 and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

In a study of 5-nitro-1,3-benzodioxole, the asymmetric and symmetric C-O-C stretching vibrations were observed at 1224 cm⁻¹ and in the 1027-1160 cm⁻¹ range, respectively. researchgate.net For 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one, aromatic C=C stretching bands were identified at 1581 and 1496 cm⁻¹. chemicalbook.com

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C stretching vibrations of the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Dioxole (C-O-C) | Asymmetric Stretching | ~1250 |

| Dioxole (C-O-C) | Symmetric Stretching | ~1040 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage is a dominant fragmentation pathway for amines, which could lead to the loss of a hydrogen atom or a larger fragment adjacent to the nitrogen. The benzodioxole ring itself can undergo fragmentation. For the parent 1,3-benzodioxole, major fragments are observed at m/z 122 (M⁺), 121, 92, and 63. For 1,3-benzodioxol-5-amine, the molecular ion is observed at m/z 137. sigmaaldrich.com The presence of the diphenyl groups would likely lead to fragments corresponding to the phenyl cation (m/z 77) and potentially a diphenylmethyl cation.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 289 |

| [M-H]⁺ | 288 |

| [C₆H₅]⁺ | 77 |

| Benzodioxole fragments | variable |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

While no specific X-ray crystal structure for this compound is publicly available, studies on related benzodioxole derivatives provide insights into the expected geometry. For instance, the crystal structure of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine shows that the five-membered dioxole ring adopts an envelope conformation. In another related structure, (±)-3-[(benzo[d] chemsynthesis.comnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the 1,3-benzodioxole ring is essentially planar. It is anticipated that the benzodioxole moiety in this compound would also be nearly planar, with the two phenyl groups at the 2-position adopting a twisted conformation relative to each other to minimize steric hindrance. The crystal packing would likely be influenced by hydrogen bonding involving the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For a compound such as this compound, the UV-Vis spectrum is anticipated to be a composite of the electronic transitions originating from its distinct chromophoric components: the 5-amino-1,3-benzodioxole system and the geminal diphenyl groups. The interaction and electronic communication between these systems are expected to modulate the absorption characteristics, providing valuable insights into the molecule's electronic structure.

The electronic spectrum of aromatic compounds is generally characterized by absorption bands arising from π → π* transitions. In the case of this compound, the spectrum will be influenced by the aniline-like 5-amino-1,3-benzodioxole moiety and the two phenyl substituents at the C-2 position.

The 1,3-benzodioxole ring system itself exhibits characteristic UV absorption. The introduction of an amino group at the 5-position, which acts as a potent auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima and an increase in the molar absorptivity (a hyperchromic effect). This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and consequently reduces the HOMO-LUMO energy gap.

Consequently, the UV-Vis spectrum of this compound is predicted to show a complex pattern with contributions from both the aminobenzodioxole and the diphenyl moieties. The spectrum will likely feature intense absorptions in the UV region, with the potential for distinct bands or shoulders corresponding to the different electronic transitions within the molecule.

To contextualize the expected spectral features of this compound, it is instructive to examine the UV-Vis absorption data of its constituent chromophores and closely related analogs. The following table summarizes the typical absorption maxima (λmax) for these related compounds.

| Compound | λmax (nm) | Transition Type |

| Aniline (B41778) | 230, 280 | π → π |

| 1,3-Benzodioxole | ~288, ~235 | π → π |

| Benzene (B151609) | 204, 256 | π → π* |

Note: The data presented in this table is based on typical values found in spectroscopic literature for the individual chromophoric systems and may vary with solvent and substitution.

The absorption bands of aniline around 230 nm and 280 nm are attributed to π → π* transitions within the benzene ring, modified by the presence of the amino group. researchgate.netaskfilo.com Similarly, 1,3-benzodioxole shows characteristic absorptions in the near-UV region. The spectrum of 3,4-(Methylenedioxy)aniline hydrochloride, a closely related structure to the core of the target molecule, would provide a strong comparative basis for the aminobenzodioxole portion.

Computational Chemistry and Theoretical Modeling of 2,2 Diphenyl 1,3 Benzodioxol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No specific peer-reviewed data or computational studies were identified for the DFT analysis of 2,2-Diphenyl-1,3-benzodioxol-5-amine. DFT is a important method used to investigate the electronic structure of many-body systems.

Geometric Optimization and Conformational Analysis

Information regarding the geometric optimization and conformational analysis of this compound is not available in the reviewed literature. This type of analysis is crucial for determining the most stable three-dimensional structure of a molecule.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting band gap for this compound. These parameters are fundamental in predicting a molecule's chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

A Molecular Electrostatic Potential (MEP) analysis for this compound, which would identify the electrophilic and nucleophilic sites and predict its reactivity, has not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No studies were found that performed a Natural Bond Orbital (NBO) analysis on this compound. This analysis would provide insight into the intramolecular charge transfer and hyperconjugative interactions within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

There are no published theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound based on computational methods.

Non-Linear Optical (NLO) Properties Calculations

Calculations regarding the non-linear optical (NLO) properties of this compound are not present in the available literature. NLO properties are of interest for applications in optoelectronics and photonics.

Computational Studies of Reaction Mechanisms and Transition States

Currently, there is a notable absence of published computational studies specifically detailing the reaction mechanisms and associated transition states for this compound in the available scientific literature. While theoretical investigations are a powerful tool for elucidating reaction pathways, determining the energetics of intermediates, and identifying the structures of transition states, such research has not been specifically applied to this compound.

In broader computational chemistry, density functional theory (DFT) is a common method for investigating reaction mechanisms. For example, studies on other amine compounds have utilized DFT to map out the steps of reactions like acylation, often identifying a two-step process involving the initial acylation followed by a proton transfer. In such studies, the first step is frequently determined to be the rate-limiting one. These computational approaches also allow for the analysis of substituent effects on the reaction kinetics.

Furthermore, computational models are instrumental in understanding cycloaddition reactions involving various nitrogen-containing compounds. Quantum mechanical methods, including DFT and Møller–Plesset perturbation theory (MP2), are employed to locate the transition structures and to understand the mechanisms, reactivities, and selectivities of these reactions. The distortion/interaction model is another theoretical tool used to dissect the energetic components of the transition state.

While these general methodologies are well-established, their specific application to elucidate the reactivity of this compound, such as its behavior in electrophilic aromatic substitution or N-alkylation reactions, remains an open area for future research.

Solvation Models and Environmental Effects on Electronic Structure

Detailed computational studies on the influence of solvation models and environmental factors on the electronic structure of this compound are not currently available in peer-reviewed literature. The study of how a solvent interacts with a solute at the molecular level is crucial for understanding its behavior in solution, including its reactivity and spectroscopic properties.

Generally, computational chemists employ various solvation models to simulate the effects of a solvent environment. These models can be broadly categorized into explicit and implicit models. Explicit solvation models treat individual solvent molecules, which can provide a high level of detail but are computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate solvent effects. The SMD (Solvation Model based on Density) is another widely used implicit model that has been applied to study reactions in various solvents.

Although the specific effects of different solvents on the electronic structure and properties of this compound have not been documented, it is anticipated that polar solvents would interact with the amine group and the oxygen atoms of the benzodioxole ring, potentially influencing its conformational preferences and electronic distribution. Future computational work in this area would be valuable for predicting the behavior of this compound in various chemical environments.

Advanced Applications of this compound in Material Science and Synthetic Chemistry (Non-Biological)

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the specific chemical compound This compound for the applications outlined in the requested article.

Searches for this compound in the context of photoactive materials, photoinitiators, polymer formulations, its use as a precursor for specialty chemicals, its role in optoelectronic devices based on nonlinear optical (NLO) properties, or as a ligand or catalytic component in chemical transformations did not yield any relevant results.

While the broader class of benzodioxole derivatives has been a subject of research in some of these areas, the explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline cannot be fulfilled due to the absence of specific data for this particular molecule.

Therefore, a thorough, informative, and scientifically accurate article on the advanced non-biological applications of "this compound" cannot be generated at this time.

Conclusion and Outlook in 2,2 Diphenyl 1,3 Benzodioxol 5 Amine Research

Synthesis and Derivatization Achievements

No synthesis or derivatization methods for 2,2-Diphenyl-1,3-benzodioxol-5-amine have been reported in the scientific literature.

Unresolved Questions in Reactivity and Mechanism

The reactivity and reaction mechanisms of this compound are unknown as the compound has not been studied.

Future Directions in Computational and Spectroscopic Characterization

There are no existing computational or spectroscopic studies on this compound. Future research would first require the successful synthesis of the compound.

Emerging Opportunities in Advanced Non-Biological Material Applications

The potential applications of this compound in advanced non-biological materials have not been explored.

Broader Impact on Organic Synthesis and Chemical Discovery

As a currently uncharacterized molecule, this compound has not yet had an impact on the fields of organic synthesis and chemical discovery.

Q & A

What are the common synthetic routes for preparing 2,2-Diphenyl-1,3-benzodioxol-5-amine, and how are intermediates characterized?

Basic Research Question

A robust synthesis typically involves coupling a 1,3-benzodioxol-5-amine precursor with diphenyl groups at the 2-position. Key steps include:

- Nucleophilic substitution : Reacting 5-amino-1,3-benzodioxole with a diphenyl electrophile (e.g., diphenylchlorophosphate) under basic conditions .

- Protection-deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during coupling, followed by acidic deprotection .

- Intermediate characterization : Confirm intermediate purity via HPLC and structural validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For crystalline intermediates, X-ray diffraction (e.g., SHELX programs ) resolves stereochemistry.

How is X-ray crystallography applied to determine the molecular structure and packing of this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Resolve anisotropic displacement parameters with programs like SHELXL .

- Refinement : Apply SHELX algorithms to refine hydrogen bonding and torsional angles. For example, the benzodioxole ring typically exhibits planarity, while phenyl substituents may show dihedral angles >30° relative to the core .

- Validation : Cross-check with density functional theory (DFT) calculations for bond-length consistency. Crystallographic data are deposited in repositories like the Crystallography Open Database (COD) .

What challenges arise in crystallographic refinement of 2,2-Diphenyl derivatives, and how are they mitigated?

Advanced Research Question

Challenges include:

- Disorder in phenyl groups : Dynamic disorder due to rotational flexibility complicates electron density maps. Mitigate by refining occupancy factors and applying restraints in SHELXL .

- Twinning : Multi-domain crystals (e.g., from solvent incorporation) require twin-law identification via PLATON or using the Hooft parameter in SHELXL .

- Weak diffraction : Low-resolution data from microcrystalline samples are improved via synchrotron radiation or cryocooling.

How can substituent modifications enhance the bioactivity of this compound in kinase inhibition studies?

Advanced Research Question

Structure-activity relationship (SAR) optimization strategies:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) at the 4-position of benzodioxole to enhance binding to kinase ATP pockets, as seen in c-Src/Abl inhibitors .

- Bioisosteric replacement : Replace phenyl groups with pyridyl or thiazole rings to improve solubility while maintaining π-π stacking interactions .

- Pharmacokinetic tuning : Add hydrophilic moieties (e.g., piperazine) via ether linkages to enhance oral bioavailability, as demonstrated in AZD0530 analogs .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for IC benchmarks) .

- Data triangulation : Combine quantitative (e.g., IC values) with qualitative data (e.g., molecular docking) to confirm mechanism. Use statistical tools like ANOVA to assess significance of outliers .

- Sample purity : Re-evaluate synthetic batches via LC-MS and elemental analysis to rule out impurities affecting bioactivity .

What computational methods are recommended for predicting the physicochemical properties of 2,2-Diphenyl derivatives?

Advanced Research Question

Key approaches include:

- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous solutions using AMBER or GROMACS.

- LogP calculation : Use fragment-based methods (e.g., XLogP3) to predict lipophilicity and guide solubility improvements .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., c-Src kinase) to prioritize synthetic targets .

How do solvent and temperature conditions affect the crystallization of this compound?

Basic Research Question

Optimal crystallization conditions:

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to balance solubility and volatility. Polar aprotic solvents (DMF, DMSO) often induce amorphous precipitates .

- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.

- Additives : Trace trifluoroacetic acid (TFA) can protonate the amine, improving crystal lattice stability .

What analytical techniques are critical for confirming the stability of this compound under physiological conditions?

Advanced Research Question

Stability assessment involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.